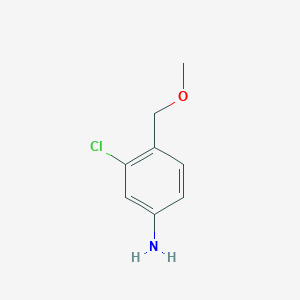

3-Chloro-4-(methoxymethyl)aniline

Description

3-Chloro-4-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a methoxymethyl group at the 4-position

Properties

IUPAC Name |

3-chloro-4-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFFFBYZBMYMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(methoxymethyl)aniline involves the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene. This process uses a two-component Pd-Fe/C catalyst in the presence of alcohol or an alcohol-water mixture as the solvent. The reaction is carried out at temperatures between 55-75°C and hydrogen pressures of 1.0-2.0 MPa. This method is advantageous due to its high selectivity and yield, as well as its environmentally friendly nature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yields and minimal by-products, making the process cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is typical.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of aniline derivatives with different functional groups.

Scientific Research Applications

3-Chloro-4-(methoxymethyl)aniline has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-methoxyaniline: Similar structure but lacks the methoxymethyl group.

3-Chloro-2-methylaniline: Chlorine and methyl groups are positioned differently on the aniline ring.

4-Chloro-2-methylaniline: Another positional isomer with different substitution patterns.

Uniqueness

3-Chloro-4-(methoxymethyl)aniline is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

3-Chloro-4-(methoxymethyl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C9H10ClN

- Molecular Weight: 173.64 g/mol

- CAS Number: 1249604-96-3

The compound features a chloro group and a methoxymethyl substituent on the aniline ring, which influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- The compound has shown potential as an antimicrobial agent against various bacterial strains. Studies report that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

-

Anticancer Properties:

- Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested in vitro against different cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

-

Enzyme Inhibition:

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. Understanding its mechanism of action could lead to the development of targeted therapies.

Data Table: Biological Activity Summary

| Activity | Type | Tested Organisms/Cells | Effect Observed |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | E. coli, S. aureus | Growth inhibition |

| Anticancer | Cytotoxicity | HeLa, MCF-7 | Reduced cell viability |

| Enzyme Inhibition | Metabolic Enzymes | Various (specific enzymes pending) | Inhibition of enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antibiotics.

Case Study 2: Anticancer Activity

In a separate investigation published in a peer-reviewed journal, the compound was tested against breast cancer cell lines (MCF-7). The results showed an IC50 value of 20 µM, indicating a promising level of cytotoxicity that could be further optimized through structural modifications to enhance potency.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that:

- It may interact with cellular membranes, disrupting integrity and leading to cell death.

- The compound could inhibit key enzymes involved in DNA replication or repair mechanisms in cancer cells.

Further studies using molecular docking and biochemical assays are necessary to elucidate these pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.